![molecular formula C11H9BrN2 B1532401 5'-Bromo-4-metil-[2,2']bipiridina CAS No. 1187164-02-8](/img/structure/B1532401.png)
5'-Bromo-4-metil-[2,2']bipiridina
Descripción general
Descripción
5’-Bromo-4-methyl-[2,2’]bipyridinyl is a chemical compound with the molecular formula C11H9BrN2 . It is used for various research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of 5’-Bromo-4-methyl-[2,2’]bipyridinyl is characterized by the presence of a bromine atom and a methyl group attached to a bipyridinyl backbone .Aplicaciones Científicas De Investigación
Química de coordinación
5'-Bromo-4-metil-2,2'-bipiridina: es un ligando significativo en la química de coordinación. Su capacidad para formar complejos estables con varios iones metálicos lo convierte en un componente valioso en la síntesis de marcos metal-orgánicos (MOFs) y polímeros de coordinación . Estas estructuras son cruciales para la catálisis, el almacenamiento de gases y los procesos de separación debido a su naturaleza porosa y propiedades personalizables.
Química medicinal
En química medicinal, 5'-Bromo-4-metil-2,2'-bipiridina sirve como precursor para moléculas biológicamente activas . Su motivo estructural se encuentra en compuestos que exhiben actividades farmacológicas, incluidas propiedades antitumorales, antibacterianas y antiinflamatorias. El átomo de bromo en el compuesto se puede utilizar para una posterior funcionalización, lo que lleva a una amplia gama de agentes terapéuticos.
Ciencia de los materiales
Este compuesto es instrumental en la ciencia de los materiales, particularmente en el desarrollo de materiales electrónicos . Se utiliza en la síntesis de semiconductores orgánicos, que son esenciales para crear diodos emisores de luz orgánicos (OLED) y células fotovoltaicas. Las propiedades electrónicas del núcleo bipiridínico se pueden ajustar con precisión mediante sustituyentes como los grupos metil y bromo, que influyen en las características de transporte de carga.
Ciencia ambiental
5'-Bromo-4-metil-2,2'-bipiridina: tiene aplicaciones en la ciencia ambiental como bloque de construcción para sensores y detectores . Estos sensores pueden detectar iones metálicos y contaminantes orgánicos en el agua y el suelo, ayudando en los esfuerzos de monitoreo y remediación ambientales. La capacidad del compuesto para formar complejos con metales es particularmente útil en el diseño de sistemas de detección selectivos y sensibles.
Química analítica
En química analítica, 5'-Bromo-4-metil-2,2'-bipiridina se utiliza como reactivo para la determinación de iones metálicos . Puede formar complejos coloreados con ciertos metales, que se pueden cuantificar utilizando métodos espectrofotométricos. Esta propiedad es beneficiosa para el análisis de metales traza en diversas muestras, incluidos fluidos biológicos y efluentes industriales.
Bioquímica
El compuesto encuentra uso en bioquímica para estudiar las interacciones proteína-ligando . La parte bipiridínica puede unirse a sitios específicos en las proteínas, lo que permite a los investigadores investigar la cinética de unión y las afinidades. Esta información es crucial para comprender los procesos biológicos y diseñar medicamentos que puedan modular las funciones de las proteínas.
Mecanismo De Acción
The mechanism of action of 5-Br-4-Me-Bipy is not fully understood. However, it is believed that the compound interacts with DNA or RNA molecules, as well as with proteins, through hydrogen bonding and van der Waals forces. In addition, the compound is believed to interact with biological membranes through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-4-Me-Bipy are not fully understood. However, it has been suggested that the compound may have an effect on the structure and dynamics of biological membranes. In addition, it has been suggested that the compound may have an effect on the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Br-4-Me-Bipy in lab experiments include its low toxicity, low cost, and high sensitivity. The compound is also highly soluble in water, which makes it easy to handle and use in experiments. The main limitation of 5-Br-4-Me-Bipy is that it is not very stable in solution, which can lead to inaccurate results in some experiments.
Direcciones Futuras
The potential future directions for 5-Br-4-Me-Bipy include further research into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted on its use as an imaging agent for in vivo applications, such as MRI. Further research could also be conducted on its use as a fluorescent probe for the detection of DNA and RNA, as well as for the study of protein-ligand interactions. Finally, further research could be conducted on the development of new and improved synthesis methods for 5-Br-4-Me-Bipy.
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-5-13-11(6-8)10-3-2-9(12)7-14-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUUSJLVYHNFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300874 | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-02-8 | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine](/img/structure/B1532318.png)
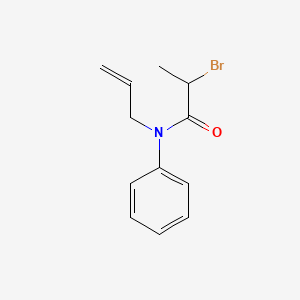


![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)



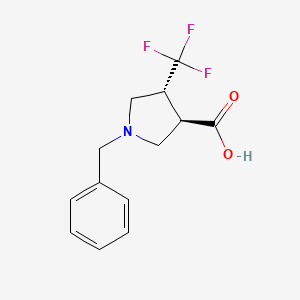
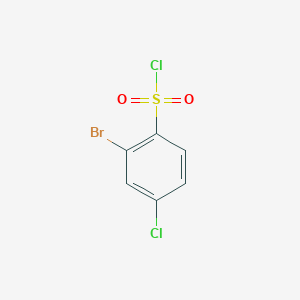
![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)
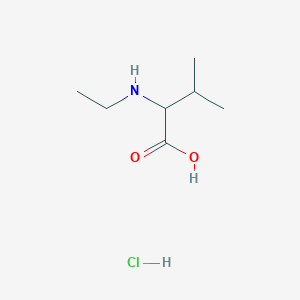
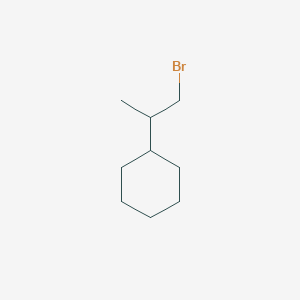
![1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1532341.png)
